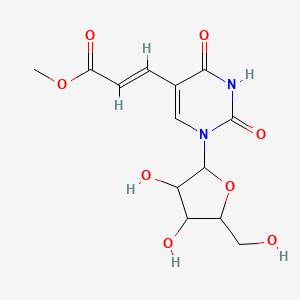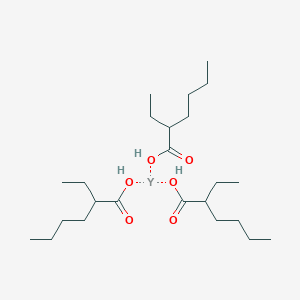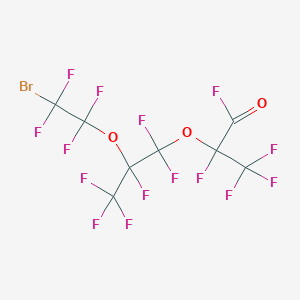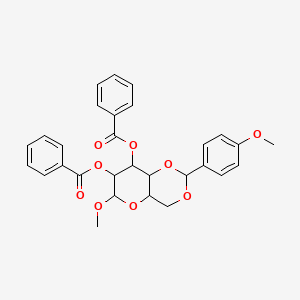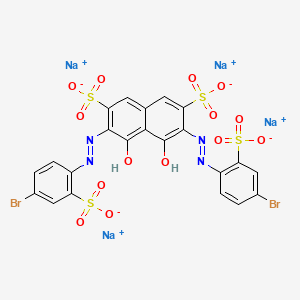
sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Sodium ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate is a chemical compound with a complex structure. Let’s break it down:
- The sodium ion (Na⁺) is a cation commonly found in salts.
- The ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate portion refers to the organic moiety attached to the sodium ion.
- The oxirane ring (also known as an epoxide) is a three-membered cyclic ether.
- The 4-chlorophenoxy group indicates the presence of a chlorinated benzene ring.
- The hexyl group consists of six carbon atoms.
- The carboxylate group (-COO⁻) signifies a carboxylic acid derivative.
- Finally, hydrate implies that the compound contains water molecules.
- This compound may have applications in various fields due to its unique structure.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically design custom synthetic strategies based on the functional groups present.
- Industrial production methods would likely involve large-scale synthesis, purification, and formulation processes. These details would be proprietary and closely guarded by manufacturers.
化学反応の分析
Oxidation: The oxirane ring can undergo epoxidation reactions using peracids or other oxidizing agents.
Reduction: Reduction of the carbonyl group in the carboxylate moiety can yield the corresponding alcohol.
Substitution: The chlorophenoxy group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Chemistry: Researchers may study the reactivity of this compound, explore its stereochemistry, and investigate its interactions with other molecules.
Biology: It could serve as a pharmacophore for drug design or as a probe in biological assays.
Industry: The compound might find use in materials science or as a precursor for other chemicals.
作用機序
- The exact mechanism remains speculative due to limited information. it likely interacts with specific cellular targets, affecting biological processes.
- Further research would be necessary to elucidate its mode of action.
類似化合物との比較
- Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison. researchers often compare structural features, reactivity, and biological effects to assess uniqueness.
特性
CAS番号 |
1049724-28-8 |
|---|---|
分子式 |
C15H20ClNaO5 |
分子量 |
338.76 g/mol |
IUPAC名 |
sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H19ClO4.Na.H2O/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;;/h5-8H,1-4,9-11H2,(H,17,18);;1H2/q;+1;/p-1/t15-;;/m1../s1 |
InChIキー |
WENJLJJSJDAJDN-QCUBGVIVSA-M |
異性体SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |
正規SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

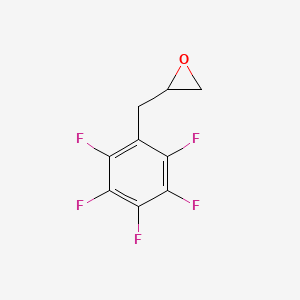
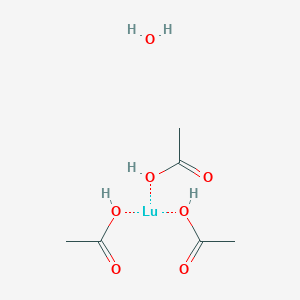
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
